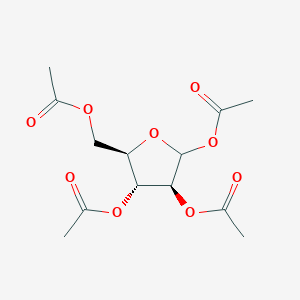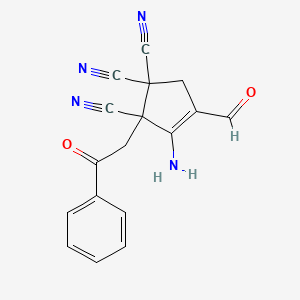![molecular formula C6H6N4 B14137602 1H-Pyrazolo[3,4-C]pyridin-1-amine CAS No. 55271-15-3](/img/structure/B14137602.png)
1H-Pyrazolo[3,4-C]pyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-C]pyridin-1-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridin-1-amine can be synthesized through various methods. One common approach involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid. This method yields the desired compound with high efficiency . Another method involves the use of phosphorus oxychloride in the presence of a 1,3-dicarbonyl compound, which also produces the compound in good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridin-1-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
1H-Pyrazolo[4,3-C]pyridine: A related compound with a different arrangement of nitrogen atoms within the rings, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of an amine group, which imparts distinct reactivity and biological activity compared to other pyrazolopyridines .
Properties
CAS No. |
55271-15-3 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[3,4-c]pyridin-1-amine |
InChI |
InChI=1S/C6H6N4/c7-10-6-4-8-2-1-5(6)3-9-10/h1-4H,7H2 |
InChI Key |
AEJBZZALMHIMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=NN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)









![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
